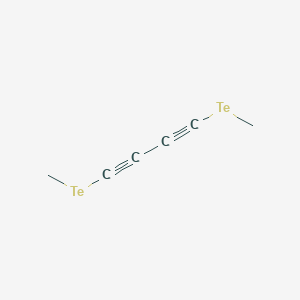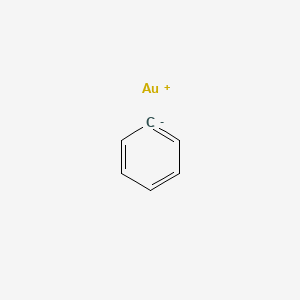![molecular formula C13H22O6SSi B14252288 Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate CAS No. 397330-76-6](/img/structure/B14252288.png)
Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate is an organosilicon compound that combines a benzene sulfonate group with a trimethoxysilyl propyl chain. This compound is notable for its dual functionality, which allows it to participate in both organic and inorganic reactions, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate typically involves the reaction of 4-bromomethylbenzenesulfonate with 3-(trimethoxysilyl)propylamine. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles.
Hydrolysis: The trimethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Condensation Reactions: The compound can react with other silanes to form cross-linked siloxane networks.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide (DMF), toluene.
Catalysts: Acidic or basic catalysts for hydrolysis and condensation reactions.
Major Products Formed
Siloxanes: Formed through the hydrolysis and condensation of the trimethoxysilyl group.
Substituted Benzene Derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable siloxane networks.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate involves the hydrolysis of the trimethoxysilyl group to form silanols, which can then condense to form siloxane bonds. This process allows the compound to act as a cross-linking agent, enhancing the mechanical properties and stability of the materials it is incorporated into. The benzene sulfonate group can participate in various organic reactions, providing additional functionality.
Comparación Con Compuestos Similares
Similar Compounds
3-(Trimethoxysilyl)propyl methacrylate: Similar in structure but contains a methacrylate group instead of a benzene sulfonate group.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a trimethoxysilyl propyl chain.
Uniqueness
Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate is unique due to its combination of a reactive benzene sulfonate group and a trimethoxysilyl propyl chain. This dual functionality allows it to participate in both organic and inorganic reactions, making it highly versatile for various applications.
Propiedades
Número CAS |
397330-76-6 |
|---|---|
Fórmula molecular |
C13H22O6SSi |
Peso molecular |
334.46 g/mol |
Nombre IUPAC |
methyl 4-(3-trimethoxysilylpropyl)benzenesulfonate |
InChI |
InChI=1S/C13H22O6SSi/c1-16-20(14,15)13-9-7-12(8-10-13)6-5-11-21(17-2,18-3)19-4/h7-10H,5-6,11H2,1-4H3 |
Clave InChI |
DTQUBVNSMALNCB-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCCC1=CC=C(C=C1)S(=O)(=O)OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



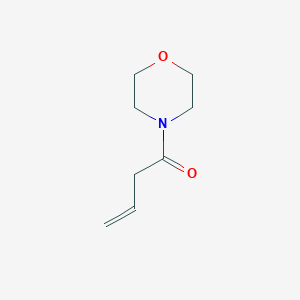
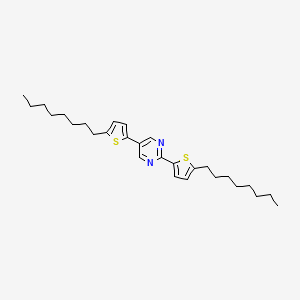
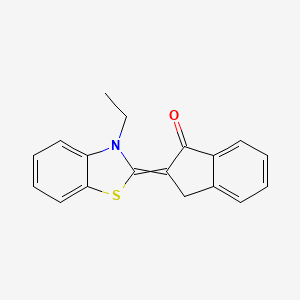
![2,4-Dichloro-6-[5'-(pyrrolidin-1-yl)[2,2'-bithiophen]-5-yl]-1,3,5-triazine](/img/structure/B14252229.png)
![Acetic acid, [[5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-yl]thio]-, ethyl ester](/img/structure/B14252265.png)
![4-[(E)-{[4-(Hexadecyloxy)phenyl]imino}methyl]phenyl cyanate](/img/structure/B14252270.png)
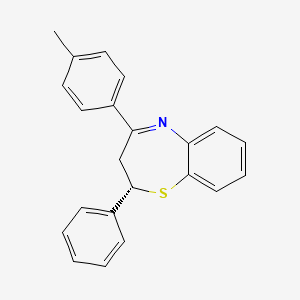
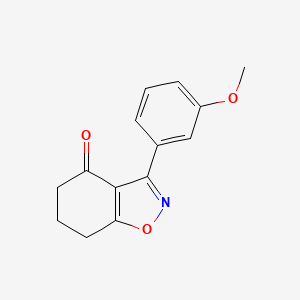

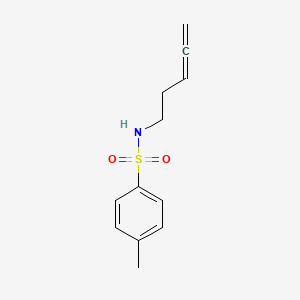
![Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate](/img/structure/B14252286.png)
